molecular formula C6H6ClFN2 B1585904 3-Chloro-4-fluorophenylhydrazine CAS No. 84282-78-0

3-Chloro-4-fluorophenylhydrazine

Cat. No. B1585904
M. Wt: 160.58 g/mol
InChI Key: DUORBNTWCCJANU-UHFFFAOYSA-N
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Patent
US04358611

Procedure details

A mixture of 144.9 g of 3-chloro-4-fluoroaniline and 705 ml of concentrated hydrochloric acid was stirred and heated to 80° C. The mixture containing the aniline hydrochloride was allowed to cool to ambient temperature. After 24 hours, the mixture was stirred and cooled to 5°-10° C. while a solution of 69.5 g of sodium nitrite in 350 ml of water was added dropwise within 1/2 hour. After an additional 1/2 hour, the solution containing the diazonium salt was gradually added with stirring to a solution of 427 g of stannous chloride (2H2O) in 700 ml of hydrochloric acid. After 45 minutes at ambient temperature, the reaction mixture was made alkaline by the addition of 3000 ml of 50% sodium hydroxide and extracted with ether. The combined ether extracts were dried (MgSO4), filtered and concentrated to give 214.1 g (67%) of 3-chloro-4-fluorophenylhydrazine as a tan solid; melting point 75°-77° C.
Quantity
144.9 g
Type
reactant
Reaction Step One
Quantity
705 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69.5 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride
Quantity
427 g
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
3000 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].Cl.[NH2:11]C1C=CC=CC=1.N([O-])=O.[Na+].[OH-].[Na+]>O.Cl>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:11])[CH:6]=[CH:7][C:8]=1[F:9] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
144.9 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
705 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Step Three
Name
Quantity
69.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
stannous chloride
Quantity
427 g
Type
reactant
Smiles
Name
Quantity
700 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
3000 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred
ADDITION
Type
ADDITION
Details
was added dropwise within 1/2 hour
Duration
0.5 h
WAIT
Type
WAIT
Details
After an additional 1/2 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
was gradually added
WAIT
Type
WAIT
Details
After 45 minutes at ambient temperature
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 214.1 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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